molecular formula C2H2Cl4O2S B2519425 2,2,2-Trichloroethane-1-sulfonyl chloride CAS No. 14994-00-4

2,2,2-Trichloroethane-1-sulfonyl chloride

Cat. No.: B2519425
CAS No.: 14994-00-4
M. Wt: 231.9
InChI Key: CNWRAKGWZMUEAT-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C2H2Cl4O2S. It is a sulfonyl chloride derivative, characterized by the presence of three chlorine atoms attached to the ethane backbone and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloroethane-1-sulfonyl chloride can be synthesized through the chlorination of ethanesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination of the ethane backbone.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process also includes purification steps such as distillation and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

    Elimination Reactions: Under certain conditions, it can undergo elimination to form vinyl sulfonates.

    Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Lewis acids such as iron(III) chloride and aluminum chloride are often used to facilitate reactions.

    Solvents: Organic solvents like dichloromethane and toluene are commonly used to dissolve the reactants and control the reaction environment.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Vinyl Sulfonates: Formed through elimination reactions.

Scientific Research Applications

2,2,2-Trichloroethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. The presence of three chlorine atoms enhances the electrophilicity of the compound, making it a potent reagent for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanesulfonyl chloride: A similar compound with one chlorine atom on the ethane backbone.

    2,2-Dichloroethanesulfonyl chloride: A compound with two chlorine atoms on the ethane backbone.

    2,2,2-Trifluoroethanesulfonyl chloride: A fluorinated analog with three fluorine atoms instead of chlorine.

Uniqueness

2,2,2-Trichloroethane-1-sulfonyl chloride is unique due to its high reactivity and the presence of three chlorine atoms, which enhance its electrophilic properties. This makes it a valuable reagent in organic synthesis and various industrial applications.

Properties

IUPAC Name

2,2,2-trichloroethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl4O2S/c3-2(4,5)1-9(6,7)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWRAKGWZMUEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14994-00-4
Record name 2,2,2-trichloroethane-1-sulfonyl chloride
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